molecular formula C13H11Cl2O2P B5873969 [bis(4-chlorophenyl)phosphoryl]methanol

[bis(4-chlorophenyl)phosphoryl]methanol

Cat. No. B5873969
M. Wt: 301.10 g/mol
InChI Key: WVYQNMPANRTHAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Bis(4-chlorophenyl)phosphoryl]methanol, also known as BCM, is a synthetic compound that has been widely used in scientific research for its unique chemical properties. BCM is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 365.7 g/mol. This compound is a potent inhibitor of acetylcholinesterase, which makes it a valuable tool for studying the biochemical and physiological effects of this enzyme.

Mechanism of Action

[bis(4-chlorophenyl)phosphoryl]methanol acts as a potent inhibitor of acetylcholinesterase by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft. This accumulation of acetylcholine can lead to overstimulation of the nervous system, which can have both beneficial and harmful effects depending on the context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [bis(4-chlorophenyl)phosphoryl]methanol are complex and depend on the context in which it is used. In general, [bis(4-chlorophenyl)phosphoryl]methanol has been shown to increase the levels of acetylcholine in the nervous system, which can lead to enhanced cognitive function, memory formation, and muscle contraction. However, excessive accumulation of acetylcholine can also lead to overstimulation of the nervous system, which can have harmful effects such as seizures, respiratory failure, and even death.

Advantages and Limitations for Lab Experiments

The use of [bis(4-chlorophenyl)phosphoryl]methanol in scientific research has several advantages and limitations. One advantage is its potency as an acetylcholinesterase inhibitor, which allows researchers to study the effects of acetylcholine accumulation in a controlled manner. However, the use of [bis(4-chlorophenyl)phosphoryl]methanol also has several limitations, such as its potential toxicity and the need for careful control of dosage and exposure to ensure accurate results.

Future Directions

There are several future directions for research involving [bis(4-chlorophenyl)phosphoryl]methanol. One area of interest is the development of new synthetic methods for producing this compound, which could lead to higher yields and purity. Another area of interest is the exploration of the biochemical and physiological effects of [bis(4-chlorophenyl)phosphoryl]methanol in different contexts, such as its potential use in the treatment of neurological disorders. Additionally, further research is needed to better understand the potential toxic effects of [bis(4-chlorophenyl)phosphoryl]methanol and to develop methods for mitigating these effects.

Synthesis Methods

[bis(4-chlorophenyl)phosphoryl]methanol can be synthesized through a multistep process that involves the reaction of 4-chlorobenzyl chloride with triethyl phosphite to form the corresponding phosphonate ester. This intermediate is then reacted with formaldehyde to form the final product, [bis(4-chlorophenyl)phosphoryl]methanol. The synthesis of [bis(4-chlorophenyl)phosphoryl]methanol is a complex process that requires careful control of reaction conditions to ensure high yields and purity.

Scientific Research Applications

[bis(4-chlorophenyl)phosphoryl]methanol has been widely used in scientific research for its ability to inhibit acetylcholinesterase, which is an enzyme that plays a critical role in the nervous system. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is involved in many important physiological processes such as muscle contraction, cognitive function, and memory formation.

properties

IUPAC Name

bis(4-chlorophenyl)phosphorylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2O2P/c14-10-1-5-12(6-2-10)18(17,9-16)13-7-3-11(15)4-8-13/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYQNMPANRTHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1P(=O)(CO)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.